molecular formula C13H15NO3 B12872118 (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde

(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde

Cat. No.: B12872118
M. Wt: 233.26 g/mol
InChI Key: MXZVTDFURBBSJT-GFCCVEGCSA-N
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Description

(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with an isocyanate or a carbonyl compound under suitable conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an appropriate isopropylating agent.

    Formylation of the benzene ring: The final step is the formylation of the benzene ring, which can be carried out using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzoic acid.

    Reduction: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde depends on its specific application:

    As a chiral auxiliary: It induces chirality in target molecules through diastereoselective reactions.

    In biological systems: It may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)acetaldehyde
  • (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)propionaldehyde
  • (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)butyraldehyde

Uniqueness

(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is unique due to its specific structure, which combines the chiral oxazolidinone ring with a benzaldehyde moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]benzaldehyde

InChI

InChI=1S/C13H15NO3/c1-9(2)12-8-17-13(16)14(12)11-5-3-10(7-15)4-6-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1

InChI Key

MXZVTDFURBBSJT-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C=O

Canonical SMILES

CC(C)C1COC(=O)N1C2=CC=C(C=C2)C=O

Origin of Product

United States

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